2-Chloro-4-fluoro-3-iodobenzaldehyde
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Overview
Description
2-Chloro-4-fluoro-3-iodobenzaldehyde is a halogen-substituted benzaldehyde with the molecular formula C7H3ClFIO. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzaldehyde core. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-3-iodobenzaldehyde typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 2-Chloro-4-fluorobenzaldehyde undergoes iodination. The reaction conditions often include the use of iodine and a suitable catalyst under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-3-iodobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Chloro-4-fluoro-3-iodobenzoic acid.
Reduction: Formation of 2-Chloro-4-fluoro-3-iodobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2-Chloro-4-fluoro-3-iodobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-3-iodobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to modifications of proteins and enzymes, affecting their function and activity. The pathways involved may include enzyme inhibition and covalent binding to active sites .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorobenzaldehyde
- 2-Chloro-3-fluoro-4-iodobenzaldehyde
- 4-Chloro-2-fluorobenzaldehyde
Comparison
2-Chloro-4-fluoro-3-iodobenzaldehyde is unique due to the presence of three different halogen atoms on the benzaldehyde ring. This unique substitution pattern imparts distinct chemical properties, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H3ClFIO |
---|---|
Molecular Weight |
284.45 g/mol |
IUPAC Name |
2-chloro-4-fluoro-3-iodobenzaldehyde |
InChI |
InChI=1S/C7H3ClFIO/c8-6-4(3-11)1-2-5(9)7(6)10/h1-3H |
InChI Key |
VDPMJKHBCCULDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Cl)I)F |
Origin of Product |
United States |
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